1-(1-Adamantyl)-2-aminoethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

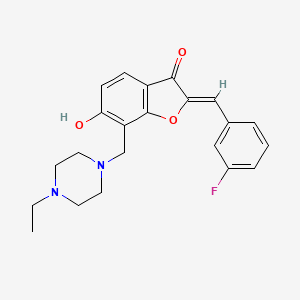

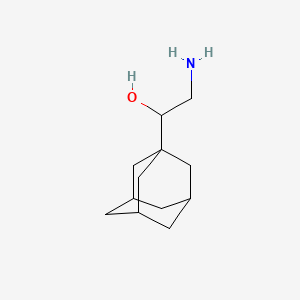

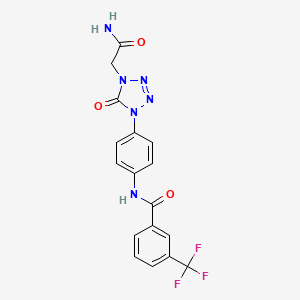

“1-(1-Adamantyl)-2-aminoethanol” is a compound that belongs to the class of adamantanes. Adamantanes are a class of compounds characterized by a rigid, cage-like structure . They are known for their stability and unique geometric properties . The specific compound “this compound” would have an adamantyl group (a C10H15 group derived from adamantane) attached to a 2-aminoethanol group.

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of an adamantyl group attached to a 2-aminoethanol group. The adamantyl group is a three-dimensional, cage-like structure composed of three fused cyclohexane rings . The 2-aminoethanol group contains an amino group (-NH2) and a hydroxyl group (-OH) on the second carbon atom.Scientific Research Applications

Enantioresolution and Chameleonic Mimicry : A study by Miragaya et al. (2010) demonstrated the enantioresolution of racemic 2-butanol using an adamantylacetyl derivative of cholic acid, showcasing the compound's ability to form inclusion complexes and exhibit chameleonic mimicry with steroid bilayers (Miragaya et al., 2010).

Solubility and Thermodynamics : Research by Jouyban et al. (2016) on the solubility of 3-amino-1-adamantanol in binary ethanol + water solvent mixtures at various temperatures provided insights into the compound's solubility and computed some thermodynamic parameters, indicating the importance of the adamantane structure in influencing solubility and interaction with solvents (Jouyban et al., 2016).

Polymer Chemistry : Miao et al. (2020) synthesized adamantane-containing diamines and used them to produce semi-alicyclic polyimides. These materials exhibited high glass transition temperatures, excellent optical transparency, and promising properties for optical and optoelectronic applications (Miao et al., 2020).

Synthesis of Novel Compounds : Efforts by Popov et al. (2012) to synthesize amino nitriles based on the adamantane core have opened pathways for creating biologically active substances and unsymmetrical diamines or amino acids, highlighting the versatility of the adamantane structure in synthetic chemistry (Popov et al., 2012).

Selective and Efficient Biocatalytic Oxidation : Sarkar et al. (2016) demonstrated the use of directing groups to increase the efficiency and selectivity of cytochrome P450 enzyme CYP101B1 in oxidizing adamantyl C-H bonds. This study showcases the potential of biocatalysis in modifying adamantane derivatives for specific applications (Sarkar et al., 2016).

Gas Transport Properties : Bera et al. (2014) reported on the synthesis of polyamides containing the adamantyl moiety and their application in gas separation, demonstrating how the incorporation of adamantane into polymers can significantly impact their gas transport properties (Bera et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 1-Adamantylamine, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

properties

IUPAC Name |

1-(1-adamantyl)-2-aminoethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCFWAYXPRBRNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2708731.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2708732.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2708742.png)

![(2Z)-6-chloro-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2708746.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2708753.png)